Product packaging for Dimethyl 2,3-dihydroxyterephthalate(Cat. No.:CAS No. 75956-62-6)

Dimethyl 2,3-dihydroxyterephthalate

Cat. No.: B3057004
CAS No.: 75956-62-6
M. Wt: 226.18 g/mol
InChI Key: STWMCBFQCITJQM-UHFFFAOYSA-N
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Description

Dimethyl 2,3-dihydroxyterephthalate (CAS 75956-62-6) is a high-purity aromatic ester compound that serves as a versatile building block in advanced materials research. This compound is particularly significant in the development of novel polymers. For instance, it can be converted into a catechol-functionalized derivative of polyethylene terephthalate (PET) to create depolymerizable adhesives, which can facilitate the recycling of plastic materials . Its utility also extends to the field of photovoltaics, where structurally similar dipole molecules are investigated for their ability to modulate charge carrier dynamics at the interface in perovskite solar cells, enhancing device efficiency and stability . The molecular structure is characterized by strong intramolecular O–H...O hydrogen bonds, which influence its crystalline packing and supramolecular dimer formation via weaker intermolecular interactions . Researchers can leverage multiple synthetic pathways to produce this compound, including an efficient large-scale esterification of 2,3-dihydroxyterephthalic acid or a modern, environmentally friendly catalytic oxidation method using oxygen as a clean oxidant . With a molecular weight of 226.18 g/mol, this solid is offered for research applications only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O6 B3057004 Dimethyl 2,3-dihydroxyterephthalate CAS No. 75956-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,3-dihydroxybenzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWMCBFQCITJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997313
Record name Dimethyl 2,3-dihydroxybenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75956-62-6
Record name NSC20216
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,3-dihydroxybenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Dimethyl 2,3 Dihydroxyterephthalate

Alternative Synthetic Routes and Precursor Chemistry

Improved Large-Scale Synthesis Protocols

The efficient synthesis of Dimethyl 2,3-dihydroxyterephthalate on a large scale is crucial for its application as a building block in various chemical syntheses. tandfonline.com Researchers have developed improved protocols to address the limitations of earlier methods, focusing on increasing yield, simplifying procedures, and reducing environmental impact.

One significantly improved and cleaner method involves the direct esterification of 2,3-dihydroxyterephthalic acid. In a notable large-scale protocol, 2,3-dihydroxyterephthalic acid is treated with trimethylsilyl (B98337) chloride (TMSCl) in refluxing methanol (B129727). tandfonline.com This procedure is considerably faster than previous methods that used gaseous hydrogen chloride, reducing the reaction time from 60 hours to just 16 hours. tandfonline.com The process affords this compound in a high yield of 86% after crystallization. tandfonline.com This method's efficiency stems from TMSCl acting as an effective reagent for the esterification process. tandfonline.com

Another modern approach for large-scale synthesis utilizes an oxygen catalytic oxidation method. google.com This protocol employs oxygen as a clean and cost-effective oxidant, reacting with Dimethyl succinylsuccinate (DMSS) in the presence of a metal-on-carbon catalyst (M/N-C) to produce this compound. google.com This method is environmentally friendly as the main by-product is water, which significantly reduces the discharge of waste. google.com The process is versatile, with various catalysts (e.g., Co, Mn, Cu on a nitrogen-doped carbon support) and solvents being effective under controlled temperature and pressure, leading to high yields and purities. google.com

Protocol Starting Material Key Reagents / Catalyst Solvent Reaction Conditions Yield Reference
TMSCl-Mediated Esterification 2,3-Dihydroxyterephthalic acidTrimethylsilyl chloride (TMSCl)MethanolReflux, 16 hours86% tandfonline.com
Catalytic Oxidation Dimethyl succinylsuccinate (DMSS)Co/N-CAcetic Acid120°C, 1.2 MPa, 3 hours93.8% google.com

Optimization of Synthetic Parameters

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound while ensuring the process is efficient and reproducible.

The ratio of reactants plays a critical role in driving the synthesis towards the desired product. In the improved large-scale synthesis via esterification, a significant excess of trimethylsilyl chloride (TMSCl) is utilized relative to the 2,3-dihydroxyterephthalic acid. tandfonline.com Specifically, approximately 7.8 moles of TMSCl are used for every mole of the diacid. tandfonline.com This large stoichiometric excess ensures the complete and efficient conversion of both the carboxylic acid groups and potentially interacts with the hydroxyl groups, facilitating a smooth and rapid esterification process. tandfonline.com

The synthesis of the precursor, 2,3-dihydroxyterephthalic acid, itself depends heavily on stoichiometry. In the Kolbe-type reaction used for its preparation, the reaction of catechol with sodium hydroxide (B78521) to form disodium (B8443419) catecholate is a crucial step where precise molar ratios are necessary to achieve high conversion. tandfonline.com

The choice of solvent and the strict control of reaction conditions are paramount for successful synthesis. The purity of the solvent is particularly critical in the synthesis of the precursor, 2,3-dihydroxyterephthalic acid. It has been reported that the presence of moisture during the Kolbe reaction of disodium catecholate with carbon dioxide drastically reduces the yield of the desired product. tandfonline.com A "dry" reaction was reported to yield 28% of the diacid, whereas a "damp" reaction yielded none, instead producing the monoacid by-product, 2,3-dihydroxybenzoic acid. tandfonline.com

In the catalytic oxidation route, the solvent choice and reaction conditions directly influence the reaction's efficiency and the final product's purity. google.com Various solvents such as acetic acid, benzonitrile, and methanol have been successfully used. google.com The optimal conditions of temperature and pressure are dependent on the specific catalyst and solvent system employed. For instance, using a Cobalt-on-carbon catalyst in acetic acid, a complete conversion of the starting material was achieved in 3 hours at 120°C and 1.2 MPa, yielding a product with 99.9% purity. google.com

Catalyst Solvent Temperature (°C) Pressure (MPa) Time (h) Yield (%) Reference
Co/N-C Acetic Acid1201.2393.8 google.com
Mn/N-C Benzonitrile1401.6255.2 google.com
Cr/N-C -1000.84- google.com
Cu/N-C Methanol800.68- google.com
Ni/N-C -1101.07- google.com

Achieving high purity is essential for the utility of this compound as a synthetic intermediate. Various purification methodologies are employed to isolate the compound with high yield and purity.

In the TMSCl-mediated esterification protocol, the purification process begins after the reaction is complete. The reaction mixture, a slurry, is cooled and treated with water. tandfonline.com This step likely hydrolyzes any remaining TMSCl and silyl (B83357) ethers, and causes the desired organic product to precipitate. The solid product is then collected by filtration and can be further purified by crystallization to achieve a high yield. tandfonline.com

The catalytic oxidation method incorporates a multi-step purification process to obtain a product of very high purity. google.com Following the reaction, the solid catalyst is first removed by filtration. The filtrate is then subjected to crystallization by freezing at temperatures between -15°C and -25°C for several hours. google.com The precipitated crystals of this compound are collected by suction filtration. To remove any remaining impurities, the filter cake is washed sequentially with water and ethanol (B145695). The final step involves drying the purified product under a vacuum at 80°C, which results in a yellow crystalline solid with a purity as high as 99.9% as determined by HPLC. google.com

For the related parent compound, dimethylterephthalate, purification is often achieved by crystallization from a mixed solvent system of methanol and paraxylene, which could be an applicable strategy for its dihydroxy derivative. google.com

Advanced Chemical Reactivity and Mechanistic Studies of Dimethyl 2,3 Dihydroxyterephthalate

Oxidation Reactions of Hydroxyl Groups

The hydroxyl groups of dimethyl 2,3-dihydroxyterephthalate are susceptible to oxidation, a reaction that can lead to the formation of quinone-type structures. This reactivity is characteristic of catechols (1,2-dihydroxybenzenes) and their derivatives.

The oxidation of the catechol moiety within this compound can proceed in a stepwise manner to yield semiquinone and then fully oxidized quinone derivatives. cnr.it This transformation involves the removal of hydrogen atoms from the hydroxyl groups, leading to the formation of new carbonyl groups on the aromatic ring. cnr.it

The process can be facilitated by various oxidizing agents or catalyzed by metal surfaces, such as copper. cnr.it In biological systems, enzymes like myeloperoxidase can also catalyze the oxidation of similar hydroquinone (B1673460) structures. nih.gov The initial step is the formation of a semiquinone radical, which is an intermediate species. cnr.itnih.gov Further oxidation leads to the stable quinone. This conversion from a catechol to a quinone represents a significant change in the electronic properties and reactivity of the molecule. cnr.it

Table 1: Oxidation Products of Catechol Moieties

Starting MoietyIntermediate ProductFinal Product
CatecholSemiquinoneQuinone

Reduction Reactions of Ester Groups

The two methyl ester groups on the this compound molecule can undergo reduction to form primary alcohols. This is a common transformation in organic synthesis, converting carboxylic acid derivatives into their corresponding alcohols.

The reduction of the ester groups to alcohol functions can be achieved using powerful reducing agents. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). rsc.orgyoutube.com DIBAL-H is known for its ability to selectively reduce esters to aldehydes at low temperatures, but with sufficient equivalents and at ambient temperatures, it can achieve full reduction to the corresponding alcohol. rsc.orgyoutube.com

Another approach involves the use of borane (B79455) complexes, such as borane-ammonia, catalyzed by a Lewis acid. apexmolecular.com The choice of catalyst can influence the reaction's outcome. For instance, using boron trifluoride etherate (BF₃OEt₂) as a catalyst with a borane source leads to the formation of the alcohol. apexmolecular.com The reaction proceeds through a tetrahedral intermediate which, in the presence of this specific catalyst, eliminates an alkoxy group to form an aldehyde that is subsequently reduced to the alcohol. apexmolecular.com The successful conversion of the ester groups results in the formation of (2,3-dihydroxyphenylene)dimethanol.

Table 2: Reagents for Ester to Alcohol Reduction

Reagent SystemDescription
Diisobutylaluminium hydride (DIBAL-H)A powerful hydride reagent capable of reducing esters to alcohols. rsc.orgyoutube.com
Borane-ammonia with BF₃OEt₂A catalyzed system where the Lewis acid directs the reduction towards the alcohol product. apexmolecular.com

Substitution Chemistry of Aromatic Ring Functionalities

The aromatic ring of this compound is activated by the electron-donating hydroxyl groups, making it amenable to electrophilic aromatic substitution reactions.

Halogenation, such as chlorination or bromination, can introduce halogen atoms onto the aromatic ring. The positions of substitution are directed by the existing hydroxyl and ester groups. For aromatic compounds, halogenation is often carried out using a halogenating agent in the presence of an acidic solid catalyst. google.com These catalysts, such as certain doped metal oxides, can effectively promote the addition of halogen atoms to the aromatic ring while minimizing side reactions. google.com

Alkylation reactions can occur at the oxygen atoms of the hydroxyl groups (O-alkylation). This process typically involves a strong base to deprotonate the hydroxyl groups, forming phenoxides, which then act as nucleophiles to attack an alkyl halide. This results in the formation of ether linkages, converting the dihydroxy compound into a dialkoxy derivative.

Hydrolysis and Transesterification Pathways

The reactivity of this compound is significantly influenced by the presence of both ester and hydroxyl functional groups. These groups allow the compound to undergo hydrolysis and transesterification reactions under appropriate conditions.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, hydrolysis involves the cleavage of the ester linkages, leading to the formation of 2,3-dihydroxyterephthalic acid and methanol (B129727). This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule yield the carboxylic acid.

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester group. This is typically a more efficient process than acid-catalyzed hydrolysis. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. Subsequent acidification is required to obtain the 2,3-dihydroxyterephthalic acid.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this reaction can be used to synthesize other dialkyl 2,3-dihydroxyterephthalates. The reaction is typically catalyzed by an acid or a base, or by specific enzymes.

For instance, reacting this compound with an excess of a different alcohol (e.g., ethanol (B145695) or propanol) in the presence of a catalyst will lead to the formation of the corresponding diethyl or dipropyl ester, respectively, with methanol as a byproduct. The equilibrium of this reaction can be shifted towards the product side by removing the methanol as it is formed.

Intra- and Intermolecular Hydrogen Bonding Influences on Reactivity

The chemical behavior of this compound is profoundly influenced by both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: The molecular structure of this compound features strong intramolecular hydrogen bonds between the hydroxyl hydrogen atoms and the oxygen atoms of the adjacent ester groups. researchgate.net These interactions create a quasi-six-membered ring, which significantly affects the molecule's conformation and reactivity. This internal hydrogen bonding can decrease the acidity of the hydroxyl protons and also influence the electron density around the ester groups. Studies on similar molecules, like 2-hydroxybenzophenone (B104022) derivatives, have shown that such intramolecular hydrogen bonds can occur between a hydroxyl hydrogen and a neighboring carbonyl group. mdpi.com This can impact the molecule's interaction with solvents and other reactants. mdpi.com

Intermolecular Hydrogen Bonding: In the solid state, molecules of this compound are linked by weak intermolecular O-H···O hydrogen bonds, forming supramolecular dimers. researchgate.net These interactions, along with other weak intermolecular forces, play a crucial role in the crystal packing of the compound. researchgate.net The presence of these intermolecular hydrogen bonds can affect the physical properties of the compound, such as its melting point and solubility. In solution, the extent of intermolecular hydrogen bonding will depend on the nature of the solvent. Protic solvents can compete for hydrogen bonding sites, potentially disrupting the intermolecular associations observed in the solid state. The ability to form these hydrogen-bonded networks is a key feature in the design of supramolecular materials. nih.gov

Metal Ion Coordination Chemistry

This compound is an effective ligand for a variety of metal ions due to the presence of its hydroxyl and carbonyl oxygen atoms, which can act as coordination sites. researchgate.netnih.gov

The two adjacent hydroxyl groups on the aromatic ring of this compound provide an excellent bidentate chelation site for metal ions. nih.gov Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This results in the formation of a stable ring structure, known as a chelate complex.

The oxygen atoms of the two hydroxyl groups can coordinate to a metal ion, forming a stable five-membered chelate ring. The stability of these complexes is enhanced by the chelate effect, which is the increased stability of a complex formed by a chelating ligand compared to a complex with monodentate ligands. In addition to the hydroxyl groups, the carbonyl oxygen atoms of the ester functionalities can also participate in coordination, potentially leading to more complex coordination modes. The ability of similar compounds to form stable complexes with various metal ions has been noted in the context of chelation therapy for metal intoxication. nih.gov

The binding affinity of this compound for different metal ions depends on several factors, including the nature of the metal ion (e.g., its charge, size, and electronic configuration) and the reaction conditions (e.g., pH and solvent).

Generally, hard metal ions, which are typically small and highly charged, will have a strong affinity for the hard oxygen donor atoms of the hydroxyl and carbonyl groups. The binding affinity of ligands for metal ions can be quantified by determining the stability constants of the resulting complexes. For instance, studies on artificial proteins have shown that the nature of coordinating amino acid residues and the flexibility of the binding site influence the binding affinity for different metal ions like Mn(II), Co(II), and Zn(II). nih.govscispace.com The binding strength of ligands with metal ions can also be explored using computational methods like Density Functional Theory (DFT), which can predict binding energies. mdpi.com

The table below provides a qualitative overview of the expected binding affinity of this compound with various metal ions, based on general principles of coordination chemistry.

Metal IonExpected Binding AffinityRationale
Fe(III)HighHard acid, strong affinity for oxygen donors. mdpi.com
Cu(II)Moderate to HighBorderline acid, forms stable complexes with oxygen-containing ligands. mdpi.com
Zn(II)ModerateBorderline acid, readily forms tetrahedral complexes. nih.govscispace.com
Mn(II)ModerateHard acid, but with a lower charge density than Fe(III). nih.govscispace.com
Co(II)ModerateBorderline acid, similar in size and charge to Zn(II). nih.govscispace.com

Structural Elucidation and Spectroscopic Characterization of Dimethyl 2,3 Dihydroxyterephthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for confirming the molecular structure and probing the local environment of atoms within the compound.

Solid-state NMR (ssNMR) is particularly adept at characterizing the structure and dynamics of materials in their solid form. nih.gov It is highly sensitive to the local atomic environment, meaning that differences in molecular conformation or crystal packing can be detected as changes in the NMR spectrum. researchgate.netmdpi.com This makes ssNMR an ideal technique for identifying and studying polymorphism, the phenomenon where a compound crystallizes into multiple distinct solid forms. nih.gov

For structurally related compounds, such as dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, ssNMR has been instrumental in differentiating between its known polymorphs. nih.govacs.org These studies revealed that variations in the torsional angle between the ester group and the aromatic ring, as well as different hydrogen-bonding patterns, give rise to unique ssNMR spectra for each form. nih.govacs.orgresearchgate.net

However, for Dimethyl 2,3-dihydroxyterephthalate, the available scientific literature focuses on the characterization of a single crystalline form. researchgate.net Consequently, a comparative solid-state NMR study to investigate potential conformational polymorphs of this specific compound has not been reported.

Solution-state ¹H NMR spectroscopy confirms the structural integrity and the symmetric substitution pattern of this compound in solution. researchgate.net The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows three distinct signals, each corresponding to a set of chemically equivalent protons. researchgate.net The data unequivocally supports the presence of two hydroxyl groups, two aromatic protons, and two methyl ester groups in a symmetrical arrangement. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.90 Singlet 2H Hydroxyl protons (-OH)
7.32 Singlet 2H Aromatic protons (Ar-H)
3.97 Singlet 6H Methyl ester protons (-OCH₃)

Source: Huang & Liang, 2007 researchgate.net

X-ray Crystallography for Crystalline Structure Determination

Single-crystal X-ray diffraction provides the most definitive picture of a molecule's three-dimensional structure in the solid state. The analysis of this compound has yielded precise atomic coordinates, bond lengths, and bond angles, revealing a detailed view of its molecular and supramolecular architecture. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net

Table 2: Crystal Data and Structure Refinement for this compound

Parameter Value
Chemical Formula C₁₀H₁₀O₆
Formula Weight 226.18 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.8375 (10)
b (Å) 10.691 (2)
c (Å) 19.179 (4)
β (°) 92.39 (3)
Volume (ų) 991.1 (3)
Z (molecules/unit cell) 4

Source: Huang & Liang, 2007 researchgate.net

The crystal structure of this compound is characterized by strong intramolecular hydrogen bonds. researchgate.net These bonds form between the hydrogen atom of each hydroxyl group and the oxygen atom of the adjacent ester's carbonyl group. researchgate.net This interaction creates a stable, planar, six-membered ring system, which significantly influences the molecule's conformation.

Table 3: Intramolecular Hydrogen Bond Geometry (Å, °)

D–H···A d(D-H) d(H···A) d(D···A) ∠(DHA)
O5–H5A···O3 0.84 1.88 2.6097 (19) 145
O6–H6B···O1 0.84 1.91 2.6355 (17) 143

D = donor atom; H = hydrogen atom; A = acceptor atom. Source: Huang & Liang, 2007 researchgate.net

Beyond the intramolecular forces, the crystal packing is governed by weaker intermolecular interactions. researchgate.net These include weak O—H⋯O hydrogen bonds and other short intermolecular O⋯O contacts. researchgate.net These interactions are responsible for linking individual molecules together into a larger, ordered structure. Specifically, these forces connect pairs of molecules to form supramolecular dimers, which then assemble into the final crystal lattice. researchgate.net The formation of these dimers is a key feature of the compound's supramolecular chemistry. researchgate.netnih.gov

Polymorphism and Solid-State Structural Diversity

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. nih.govnih.gov Different polymorphs can possess significantly different physical and chemical properties. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science.

For compounds that are structurally analogous to this compound, such as its dichloro-substituted derivative, extensive solid-state diversity has been reported. nih.govacs.orgacs.orgacs.org These related molecules are known to exist as conformational polymorphs, which differ in color and are stabilized by different hydrogen-bonding networks. researchgate.netacs.org

In contrast, the reviewed scientific literature on this compound itself consistently describes a single crystalline structure. researchgate.netnih.gov The characterization efforts have focused exclusively on the monoclinic polymorph, and there is no reported evidence of other solid-state forms for this specific compound. researchgate.net

Conformational Polymorphs and Dihedral Angle Analysis

The three-dimensional structure of this compound has been elucidated through single-crystal X-ray studies. The compound, with the chemical formula C₁₀H₁₀O₆, crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net The crystal structure reveals a molecule that is largely planar, a conformation stabilized by strong intramolecular hydrogen bonds.

Analysis of the dihedral angles, which describe the rotation around specific bonds, is crucial for understanding the molecule's spatial arrangement. In the solid state, the ester groups (methoxycarbonyl groups) exhibit a specific orientation relative to the central benzene (B151609) ring. This orientation is a key feature of its conformational state. While extensive studies on multiple polymorphic forms of the parent compound are not widely documented, the determined crystal structure provides a precise conformational snapshot. For instance, in a related compound, Dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, different orientations of the ester groups—ranging from nearly coplanar to almost perpendicular to the benzene ring—give rise to distinct conformational polymorphs (yellow, light yellow, and white forms). iucr.org However, for this compound itself, the reported structure shows a defined conformation. researchgate.net

Detailed crystallographic data provides the basis for this structural understanding.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Chemical formula C₁₀H₁₀O₆
Molar mass 226.18 g/mol
Crystal system Monoclinic
Space group P2₁/n
a (Å) 4.8375 (10)
b (Å) 10.691 (2)
c (Å) 19.179 (4)
β (°) 92.39 (3)
Volume (ų) 991.1 (3)
Z 4
Temperature (K) 298
Radiation type Mo Kα
R-factor 0.042

Data sourced from Huang and Liang (2007). researchgate.net

Influence of Hydrogen Bonding on Polymorphic Forms

Hydrogen bonding plays a definitive role in the molecular architecture of this compound. The structure is characterized by strong intramolecular O—H⋯O hydrogen bonds. researchgate.net These bonds form between the hydroxyl (OH) groups and the carbonyl oxygen atoms of the adjacent ester groups on the same molecule. This internal bonding network forces the molecule into a relatively planar conformation and is a primary factor in stabilizing its structure. researchgate.net

Table 2: Hydrogen-Bond Geometry for this compound

D–H···A d(D–H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)
O5–H5A···O3 0.84 1.88 2.6097 (19) 145
O6–H6B···O1ⁱ 0.84 2.32 2.9994 (18) 139

Symmetry code: (i) −x+2, −y+2, −z+1. Data sourced from Huang and Liang (2007). researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is a vital analytical technique for assessing the purity of this compound and for monitoring its synthesis. google.com In synthetic chemistry, real-time analysis is crucial for optimizing reaction conditions and determining reaction endpoints.

In the synthesis of this compound via the oxygen catalytic oxidation of Dimethyl 2,3-dimethoxysuccinate (DMSS), HPLC is employed to track the conversion of the starting material. google.com According to a documented procedure, samples are drawn from the reaction mixture at regular intervals, such as every 20 minutes, and analyzed by liquid chromatography. google.com This allows for precise determination of when the starting material is fully consumed, indicating the completion of the reaction. google.com

Furthermore, HPLC is the standard method for quantifying the purity of the final product. After synthesis, crystallization, and drying, the resulting this compound product is analyzed to determine its percentage purity. For example, various syntheses have reported obtaining the compound as a yellow crystalline solid with purities as high as 99.4% to 99.9%, as confirmed by HPLC analysis. google.com

Table 3: Examples of Purity Analysis of this compound (DHTA) by HPLC

Catalyst Used in Synthesis Reaction Time (h) Product Yield (%) Purity by HPLC (%)
Co/N-C 3 93.8 99.9
Cr/N-C 4 78.9 99.4
Ni/N-C 7 82.0 99.7

Data sourced from a patent on the synthesis of dimethyl dihydroxyterephthalate. google.com

Computational Chemistry and Theoretical Modeling of Dimethyl 2,3 Dihydroxyterephthalate Systems

Quantum Chemical Calculations (HF and DFT Levels of Theory)

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecular systems. For dimethyl 2,3-dihydroxyterephthalate, both Hartree-Fock (HF) and Density Functional Theory (DFT) methods offer a robust framework for investigation.

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. ntnu.noepstem.net Unlike HF, DFT includes effects of electron correlation through an exchange-correlation functional. ntnu.no A variety of functionals, such as B3LYP or PBE0, can be employed with different basis sets (e.g., 6-31G(d) or aug-cc-pVTZ) to systematically study the molecule. nih.govresearchgate.net For this compound, DFT calculations would provide more accurate predictions of properties like bond lengths, bond angles, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. austinpublishinggroup.com

Below is a representative table of the types of electronic properties that would be calculated for this compound using these methods.

Calculated PropertyHartree-Fock (HF)DFT (e.g., B3LYP/6-311+G(d,p))Description
Total Energy (Hartree)ValueValueThe total electronic energy of the molecule in its optimized geometry.
EHOMO (eV)ValueValueEnergy of the Highest Occupied Molecular Orbital, related to the ionization potential.
ELUMO (eV)ValueValueEnergy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity.
HOMO-LUMO Gap (eV)ValueValueIndicates the electronic excitability and chemical reactivity of the molecule.
Dipole Moment (Debye)ValueValueA measure of the overall polarity of the molecule.

Modeling of Intermolecular Interactions in Solid-State Structures

The solid-state structure of this compound, as determined by X-ray crystallography, reveals a network of intermolecular interactions that dictate its crystal packing. researchgate.net The title compound, with the chemical formula C₁₀H₁₀O₆, exhibits strong intramolecular O—H⋯O hydrogen bonds. researchgate.net

In the crystal lattice, molecules of this compound are linked into supramolecular dimers through a combination of weak intermolecular O—H⋯O hydrogen bonds and short intermolecular O⋯O interactions. researchgate.net These interactions are crucial for the stability of the crystal structure. researchgate.net The experimental crystal data provides the precise parameters for these interactions. researchgate.net

Crystal Data and Hydrogen Bond Geometry for this compound
ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)4.8375 (10)
b (Å)10.691 (2)
c (Å)19.179 (4)
β (°)92.39 (3)
Volume (ų)991.1 (3)
Intermolecular Hydrogen Bond Details (D—H···A)
O6—H6B···O1ⁱd(H···A) = 2.32 Å, d(D···A) = 2.9994 (18) Å, ∠(DHA) = 139°

Symmetry code: (i) −x+2, −y+2, −z+1. Data sourced from Huang & Liang (2007). researchgate.net

Computational modeling of these interactions can be performed using solid-state DFT or by calculating the interaction energies between molecular dimers or clusters extracted from the crystal structure. Such calculations help to quantify the strength of different types of hydrogen bonds and other non-covalent interactions, providing a deeper understanding of the forces governing the crystal packing.

Potential Energy Surfaces (PESs) for Ground and Excited States

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. nih.govunt.edu For a molecule like this compound, a full-dimensional PES would be a function of its 3N-6 internal coordinates, where N is the number of atoms.

Ground State (S₀) PES: The ground state PES is typically calculated using DFT or HF methods. nih.gov It is used to locate stable isomers (local minima), transition states for conformational changes (saddle points), and to determine vibrational frequencies. nih.govunt.edu For this compound, the S₀ PES would reveal the energy barriers for the rotation of the methyl ester and hydroxyl groups.

Excited State (S₁) PES: The PES of the first singlet excited state (S₁) is crucial for understanding the photochemistry and photophysics of the molecule. diva-portal.orgnih.gov Time-Dependent DFT (TD-DFT) is the most common method for calculating excited-state properties and PESs for medium-sized organic molecules. diva-portal.orgrsc.orgnih.gov The S₁ PES allows for the study of processes like fluorescence and photochemical reactions, such as Excited State Intramolecular Proton Transfer (ESIPT). nih.gov By mapping the S₁ PES, one can identify the reaction pathways and energy barriers for these excited-state phenomena. nih.gov

Excited State Proton Transfer (ESIPT) Mechanisms in Derivatives

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its electronically excited state. Dihydroxyterephthalate derivatives are known to be candidates for ESIPT due to the presence of both proton-donating (hydroxyl) and proton-accepting (carbonyl) groups in close proximity.

The ESIPT process typically involves the following steps:

Photoexcitation from the ground state (enol form) to the first singlet excited state (S₁).

An ultrafast proton transfer in the excited state to form a keto-tautomer.

The excited keto-tautomer relaxes to its ground state via fluorescence, often with a large Stokes shift, or through non-radiative pathways.

The ground-state keto form tautomerizes back to the more stable enol form.

Theoretical studies on similar systems using TD-DFT have been instrumental in elucidating the ESIPT mechanism. nih.gov By constructing the potential energy curves along the proton transfer coordinate in both the S₀ and S₁ states, the feasibility of ESIPT can be assessed. In the S₁ state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are often enhanced, leading to a smaller energy barrier for proton transfer compared to the ground state. The study of how different substituents on the aromatic ring of this compound derivatives affect the ESIPT process is an active area of research, as these modifications can tune the photophysical properties of the molecule.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, as described by quantum chemical calculations, provides the basis for predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity). Regions of high HOMO density indicate likely sites for electrophilic attack.

The LUMO energy is related to the molecule's ability to accept electrons (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. epstem.net It plots the electrostatic potential on the electron density surface.

Negative regions (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. In this compound, these would be centered on the oxygen atoms of the hydroxyl and carbonyl groups.

Positive regions (colored blue) are electron-deficient and are sites for nucleophilic attack. These are expected around the hydrogen atoms of the hydroxyl groups and the aromatic ring. epstem.net

By analyzing these reactivity descriptors derived from DFT calculations, one can predict how this compound and its derivatives will interact with other reagents, guiding the rational design of new materials and synthetic pathways.

Applications of Dimethyl 2,3 Dihydroxyterephthalate in Advanced Materials Science

Precursor in Polymer Chemistry and Resin Production

Dimethyl 2,3-dihydroxyterephthalate is a significant monomer in the field of polymer chemistry, valued for its role in creating high-performance materials. Its aromatic structure and reactive hydroxyl and ester functional groups allow for its incorporation into various polymer backbones, leading to materials with desirable characteristics.

Synthesis of Aromatic Polyesters and Copolymers

The synthesis of aromatic polyesters and copolymers represents a key application of this compound. Through processes like melt polycondensation, it can be reacted with various diols and other dicarboxylic acid derivatives to produce polyesters. For instance, it can be copolymerized with monomers such as adipic acid and 1,3-propanediol (B51772) to create partially bio-based and biodegradable copolyesters. mdpi.com

The resulting polymers, like poly(propylene terephthalate-co-adipate) (PPTA), exhibit a combination of properties from both the aromatic and aliphatic components. mdpi.com The inclusion of the rigid terephthalate (B1205515) unit enhances the mechanical strength and thermal stability, while the aliphatic segments can improve flexibility and biodegradability.

Development of Materials with Enhanced Thermal and Mechanical Properties

The incorporation of this compound into polymer chains is a strategy for developing materials with enhanced thermal and mechanical properties. The rigid aromatic ring of the terephthalate moiety contributes to a higher glass transition temperature (Tg) and melting point (Tm) in the resulting polymers. This is crucial for applications requiring dimensional stability at elevated temperatures.

For example, in copolyesters, increasing the molar content of terephthalate units generally leads to a higher melting point and improved heat resistance. mdpi.com The inherent rigidity of the aromatic structure also imparts greater mechanical strength and stiffness to the materials. Research into composite materials has shown that enhancing the high-temperature performance of materials like cordierite-mullite ceramics can be achieved by using specific additives, a principle that parallels the use of rigid monomers in polymers to boost thermal properties. mdpi.com

Table 1: Thermal Properties of a Poly(propylene terephthalate-co-adipate) Copolymer Series

Molar Ratio of Terephthalic Acid to Adipic Acid Melting Point (°C) Thermal Degradation Activation Energy (kJ/mol)
100:0 225 302.1
80:20 180 299.5
60:40 145 298.2
50:50 120 297.8

This table is generated based on data for poly(propylene terephthalate-co-adipate) copolymers, illustrating the effect of terephthalate content on thermal properties, a principle applicable to polymers derived from this compound.

Bio-based Polymer Development and Sustainable Alternatives

Amid growing environmental concerns over petroleum-based plastics, this compound, when sourced from renewable feedstocks, can play a role in the development of bio-based polymers. The push for sustainable alternatives has spurred research into producing monomers like terephthalic acid and its derivatives from biological sources.

The synthesis of partially bio-based copolymers, such as those using bio-derived 1,3-propanediol, is a significant step toward reducing the carbon footprint of plastics. mdpi.com These efforts are part of a broader trend in materials science to develop sustainable materials to address plastic pollution. mdpi.com By combining bio-based monomers with this compound, it is possible to create polymers that are not only more sustainable but also possess the high-performance characteristics associated with aromatic polyesters.

Ligand Synthesis for Coordination Chemistry

The molecular structure of this compound, with its strategically positioned hydroxyl and carbonyl oxygen atoms, makes it a valuable precursor for the synthesis of complex ligands used in coordination chemistry.

Precursor for Complex Ligands (e.g., Macrocyclic Ligands)

This compound serves as a building block for constructing more elaborate ligand architectures, including macrocyclic ligands. The dihydroxy functionality provides reactive sites for further chemical modification, allowing for the creation of larger, cyclic structures designed to encapsulate specific metal ions. The synthesis of macrocyclic compounds is a significant area of research, with applications in catalysis and materials science. mdpi.com The principles of forming macrocyclic polyesters, for example, through the reaction of dimethyl terephthalate with diethylene glycol, highlight the potential for similar cyclic structures to be derived from its dihydroxy-substituted analogue. nih.gov

Utility in Metal Ion Coordination Chemistry

The arrangement of oxygen atoms in this compound allows it to act as a chelating agent, binding to metal ions. The two adjacent hydroxyl groups and the two ester carbonyl groups can all potentially participate in coordinating a metal center. This coordination behavior is fundamental to the field of bioinorganic chemistry and has applications in areas such as catalysis and the development of therapeutic agents. nih.gov

The ability of a ligand to stabilize different oxidation states of a metal ion is crucial in catalysis. nih.gov The electronic properties of the ligand, influenced by its substituents, can be tuned to modulate the reactivity of the coordinated metal ion. This compound, with its electron-donating hydroxyl groups, can influence the electron density at the metal center, thereby affecting its catalytic activity. The study of dimethylaluminum complexes stabilized by various ligands demonstrates the importance of the ligand environment in determining the catalytic properties of the resulting coordination compound. nih.gov

Metal-Organic Frameworks (MOFs) Research

This compound serves as a crucial precursor in the synthesis of specialized organic linkers for Metal-Organic Frameworks (MOFs). Its derivative, 2,3-dihydroxyterephthalic acid, obtained through the hydrolysis of the ester groups, is a versatile building block that enables the construction of MOFs with tailored properties. The strategic placement of hydroxyl and carboxylate groups on the benzene (B151609) ring allows for the formation of robust and functional frameworks with applications ranging from gas storage to sensing.

Derivatization for MOF Linker Synthesis

The journey from this compound to a functional component of a MOF begins with its conversion into a suitable linker molecule. This process primarily involves the hydrolysis (saponification) of the two methyl ester groups to carboxylic acid groups. This reaction is a fundamental step as the carboxylate moieties are essential for coordinating with the metal ions that form the nodes of the MOF structure.

The resulting molecule, 2,3-dihydroxyterephthalic acid (H₄dhtp), becomes the active linker. While this compound itself is not typically used directly in the solvothermal synthesis of MOFs, its role as a stable, commercially available, or synthetically accessible precursor is vital. The derivatization ensures that the highly reactive carboxylic acid groups are generated just before or during the MOF assembly process. For instance, the 2,3-dihydroxyterephthalic acid linker has been utilized to synthesize a new, isoreticular MOF system named SIMOF (St Andrews Isoreticular MOF). st-andrews.ac.uk

Functionalization of MOFs with Dihydroxyterephthalate Derivatives

The true utility of using dihydroxyterephthalate derivatives lies in the functional groups they introduce into the MOF structure. The hydroxyl (-OH) groups on the terephthalate linker are not just passive components; they actively functionalize the pores of the resulting MOF. These functional groups can significantly influence the framework's interaction with guest molecules, such as gases or small organic molecules.

This functionalization is key to a wide array of applications. MOFs containing the 2,5-dihydroxyterephthalate linker, a close isomer, are well-studied for their interactions with various molecules. mdpi.com For example, the open metal sites and the hydroxyl groups in the pores of MOF-74, which is constructed from 2,5-dihydroxyterephthalic acid, are critical for its high performance in gas sorption and separation. chemrxiv.org Similarly, the hydroxyl groups in MOFs derived from 2,3-dihydroxyterephthalate can act as hydrogen-bond donors, enhancing the selective adsorption of specific molecules. The synthesis of new MOFs for the storage and release of nitric oxide (NO) has been achieved using functional linkers derived from dihydroxy-isophthalic acids, highlighting the importance of the hydroxyl functionalization. st-andrews.ac.uk

General methods for creating and modifying functionalized MOFs include solvothermal synthesis, where the linker and metal salt react in a high-boiling-point solvent, and post-synthetic modifications like solvent-assisted linker exchange. researchgate.netnih.gov These techniques allow for the precise incorporation of functional linkers derived from precursors like this compound.

Impact of Ligand Structure on MOF Topologies and Properties

The geometry and functionality of the organic linker are primary determinants of the final topology (the underlying network structure) and properties of a MOF. The specific arrangement of the carboxylate and hydroxyl groups on the 2,3-dihydroxyterephthalate linker dictates how it will connect to metal nodes and, consequently, the dimensionality and porosity of the resulting framework.

Different isomers of a linker can lead to vastly different structures. For example, while the linear 1,4-placement of the carboxylates in terephthalate derivatives often leads to predictable structures, the addition and position of hydroxyl groups introduce new possibilities for coordination and intermolecular interactions. Research on heterometallic MOFs has shown that substituents on the terephthalate ring significantly influence the preservation of the starting metal core and the final structure. mdpi.comresearchgate.net For instance, a study using 2,5-dibromoterephthalic acid resulted in a framework with 0D cavities due to the bulky bromine substituents. mdpi.com

Table 1: Research Findings on Dihydroxyterephthalate-based MOFs

MOF System Linker Metal Ion(s) Key Structural Feature/Property Reference
SIMOF Series 2,3-dihydroxyterephthalic acid Not Specified Isoreticular chemistry, flexible pillared structure (SIMOF-3) st-andrews.ac.uk
AEMOF-6 2,5-dihydroxyterephthalic acid Ba²⁺ First Ba²⁺-H₂dhtp²⁻ MOF, displays rare yellow fluorescence acs.orgfigshare.comresearchgate.netnih.gov
MOF-74 (CPO-27) 2,5-dihydroxyterephthalic acid Mg, Mn, Co, Zn Honeycomb nano-framework, open metal sites, electrochromism mdpi.comchemrxiv.org
Heterometallic MOFs Substituted terephthalates Li, Zn Substituent on linker ring influences preservation of metal core mdpi.comresearchgate.net

Role in Luminescent MOFs

A significant area of application for MOFs based on dihydroxyterephthalate linkers is in the field of luminescent materials. The intrinsic photophysical properties of the linker can be harnessed to create MOFs that emit light upon excitation, making them suitable for applications in chemical sensing, bio-imaging, and solid-state lighting.

The luminescence in these MOFs often arises from a process called Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgresearchgate.net This process can occur in molecules that possess both a proton-donating (hydroxyl) and a proton-accepting (carbonyl) group in close proximity, a feature inherent to dihydroxyterephthalic acid. Upon absorbing light, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the adjacent carboxylic group, leading to a tautomeric form that is responsible for the fluorescence, often resulting in a large Stokes shift (a significant difference between the absorption and emission wavelengths).

Studies on MOFs constructed from the 2,5-dihydroxyterephthalic acid isomer and alkaline earth metals (Mg, Ca, Sr, Ba) have revealed fascinating luminescent properties. acs.orgfigshare.comresearchgate.net These materials show that the emission color can be tuned depending on the metal ion used, with heavier alkaline earth metals causing a red-shift in the emission. acs.orgfigshare.comresearchgate.net Notably, the barium-based MOF, AEMOF-6, exhibits a rare yellow fluorescence at room temperature, making it attractive for solid-state lighting applications. acs.orgfigshare.comresearchgate.net The ESIPT mechanism was confirmed by observing a bathochromic (red) shift in the emission at low temperatures (77 K). acs.orgfigshare.comresearchgate.net The principles observed in these 2,5-dihydroxyterephthalate systems are directly applicable to frameworks derived from the 2,3-isomer, which also possesses the necessary arrangement of functional groups for ESIPT to occur. This makes this compound a valuable precursor for designing novel luminescent MOF-based sensors and lighting materials. lbl.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,3-dihydroxyterephthalic acid
2,5-dihydroxyterephthalic acid
2,5-dibromoterephthalic acid
Nitric oxide
Barium
Magnesium
Calcium
Strontium
Zinc
Cobalt
Manganese

Chemical Transformations and Derivatization Strategies

Synthesis of Analogues and Homologues

The generation of analogues and homologues of Dimethyl 2,3-dihydroxyterephthalate can be systematically approached by modifying the ester groups or substituting the hydrogens on the aromatic ring.

The two methyl ester groups are primary sites for derivatization. Standard organic reactions can be employed to alter these functionalities, leading to a wide array of analogues.

Transesterification: The methyl esters can be converted to other esters, such as ethyl or longer-chain alkyl esters, through transesterification. This reaction is typically carried out by heating the dimethyl ester in an excess of another alcohol (e.g., ethanol) in the presence of a catalyst. Catalysts for this process can include alkali metal carbonates, hydroxides, or alkoxides. This process allows for the synthesis of homologous compounds like Diethyl 2,3-dihydroxyterephthalate.

Amidation: The ester groups can be converted into amides by reaction with primary or secondary amines. This reaction typically requires heating and can be facilitated by the use of catalysts. This strategy is employed in the synthesis of 2,3-dihydroxyterephthalamides, which are a class of potent metal chelators. This conversion from an ester to an amide represents a significant functional group transformation, opening pathways to new classes of compounds with different chemical and biological properties.

The benzene (B151609) ring of this compound has two available hydrogen atoms that are susceptible to electrophilic aromatic substitution. The two hydroxyl groups are strong activating groups, directing incoming electrophiles to the positions ortho and para to them.

Halogenation: Reactions such as bromination can introduce halogen atoms onto the aromatic ring. Given the activated nature of the ring, these reactions can often proceed under mild conditions. The introduction of bromine, for instance, can create derivatives like Dimethyl 5,6-dibromo-2,3-dihydroxyterephthalate. These halogenated analogues serve as versatile intermediates for further modifications, such as cross-coupling reactions.

Nitration: The introduction of a nitro group onto the aromatic ring is another potential modification. Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. For highly activated rings, milder conditions may be necessary to avoid over-reaction or oxidation. The synthesis of related compounds like Dimethyl 2-nitroterephthalate demonstrates the feasibility of this transformation on the terephthalate (B1205515) scaffold. nih.gov

Comparison with Structurally Similar Compounds (e.g., Dimethyl 2,5-Dihydroxyterephthalate)

The properties and reactivity of this compound are best understood when compared with its structural isomers, particularly Dimethyl 2,5-dihydroxyterephthalate. The placement of the hydroxyl groups has profound effects on the molecule's structure and behavior. google.comchemspider.com

In This compound , the adjacent hydroxyl groups (a catechol-like arrangement) allow for the formation of strong intramolecular hydrogen bonds with the oxygen atoms of the neighboring ester carbonyl groups. researchgate.net This creates a relatively planar and rigid molecular conformation. X-ray crystallography data confirms this, showing the formation of a supramolecular dimer linked by weak intermolecular hydrogen bonds. researchgate.net

In contrast, Dimethyl 2,5-dihydroxyterephthalate has hydroxyl groups positioned opposite each other. This geometry prevents the formation of intramolecular hydrogen bonds between the hydroxyls and the ester groups. Instead, these molecules engage in intermolecular hydrogen bonding, linking multiple molecules together in chains or sheets. This fundamental difference in non-covalent interactions leads to distinct crystal packing arrangements and physical properties, such as melting point and solubility. The parent acid of the 2,5-isomer, 2,5-dihydroxyterephthalic acid, exhibits both an intramolecular hydrogen bond between a hydroxyl group and the adjacent carboxylic acid, as well as intermolecular hydrogen bonds that link the molecules into chains. researchgate.netnih.gov This inherent structural difference influences their utility as precursors, for example, in the synthesis of metal-organic frameworks (MOFs).

Table 1: Comparison of Structural Features of Dihydroxyterephthalate Isomers
CompoundHydroxyl Group PositionsPrimary Hydrogen BondingKey Structural FeatureReference
This compoundAdjacent (2,3)Intramolecular (OH···O=C)Forms a planar conformation stabilized by internal H-bonds; creates supramolecular dimers. researchgate.net
Dimethyl 2,5-dihydroxyterephthalateOpposite (2,5)Intermolecular (OH···O)Forms extended networks through H-bonds between molecules. researchgate.net

The introduction of halogens onto the aromatic ring significantly alters the electronic and structural properties of dihydroxyterephthalate esters. This is well-documented for the 2,5-isomer.

For instance, the chlorination of Dimethyl 2,5-dihydroxyterephthalate to form Dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate has been studied in detail. acs.orgacs.org X-ray crystal structure analysis reveals the existence of at least two polymorphs (a yellow and a white form), which differ in their molecular conformation and hydrogen bonding. acs.org In the yellow form, the molecule has intramolecular hydrogen bonds, while the white form exhibits a different, bifurcated hydrogen bonding pattern. acs.org The major structural difference is the rotation of the carbomethoxyl groups out of the plane of the benzene ring. acs.org This demonstrates that halogenation not only affects the electronic nature of the ring by withdrawing electron density but also profoundly influences the solid-state packing and conformation through steric and electronic effects.

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can direct crystal packing. Iodinated derivatives like diethyl 2,5-dihydroxy-3,6-diiodoterephthalate form stable crystalline structures through these interactions. Brominated derivatives are also noted as useful intermediates for synthesizing polymers and heterocycles. While specific studies on the halogenation of the 2,3-isomer are less common, similar principles would apply: the introduction of halogens would withdraw electron density from the aromatic ring and introduce new steric and potential non-covalent interactions, thereby modifying its reactivity and supramolecular chemistry.

Table 2: Effect of Halogenation on Dimethyl 2,5-dihydroxyterephthalate Derivatives
DerivativeHalogenObserved EffectReference
Dimethyl 3,6-dichloro-2,5-dihydroxyterephthalateChlorineLeads to polymorphism (yellow and white forms) with different H-bonding and conformations. acs.org
Diethyl 2,5-dihydroxy-3,6-diiodoterephthalateIodineForms stable crystal structures influenced by halogen-based hydrogen bonding.
Dimethyl 2,5-dibromoterephthalateBromineServes as a reactive intermediate for cross-coupling reactions in polymer synthesis.

Future Research Directions and Emerging Applications

Sustainable Synthetic Approaches for Aromatic Monomers

The chemical industry's shift towards green chemistry is profoundly influencing the production of aromatic monomers like Dimethyl 2,3-dihydroxyterephthalate. numberanalytics.com Future research is centered on developing synthetic routes that are not only efficient but also environmentally benign, minimizing waste and hazardous chemical use. numberanalytics.com

A significant advancement in this area is the development of catalytic oxidation methods that utilize clean oxidants. For example, a patented process describes the synthesis of dimethyl dihydroxyterephthalate through the catalytic oxidation of 1,4-cyclohexanedione-2,5-dicarboxylate (DMSS) using oxygen. google.com This method is presented as a cleaner, more environmentally friendly alternative to traditional routes, as the primary byproduct is water, which drastically reduces waste discharge. google.com The process employs a metal-on-carbon catalyst (M/N-C), where the metal can be Co, Ni, Cr, Mn, Fe, or Cu, and is conducted under controlled temperature and pressure to achieve high conversion rates. google.com

Beyond specific reactions, the broader field of green chemistry offers a framework for future innovations. This includes the use of biomass-derived feedstocks, such as lignin (B12514952), as a renewable source for aromatic compounds. rsc.org Research is actively exploring the depolymerization of lignin to yield valuable aromatic monomers, which can then be functionalized for various applications, including the synthesis of polymers and pharmaceuticals. rsc.org The twelve principles of green chemistry, which emphasize waste prevention, atom economy, and the use of catalysis, serve as a guiding philosophy for these new synthetic strategies. numberanalytics.com The move away from stoichiometric reagents towards recyclable catalysts, and the use of safer solvents like ionic liquids, are central to this paradigm shift. numberanalytics.comnih.gov

Table 1: Comparison of Catalysts in Sustainable Synthesis

Catalyst Type Metal Component Reaction Conditions Key Advantage
M/N-C Co, Ni, Cr, Mn, Fe, Cu 100-140°C, 0.8-1.6MPa Uses clean oxidant (O2), produces water as a byproduct. google.com
CeO2 Cerium 120°C Effective for direct synthesis of carbonates from CO2. cardiff.ac.ukrsc.org

Rational Design of Novel Functional Materials

This compound serves as a crucial building block in the rational design of new functional materials. This approach involves the deliberate and precise engineering of molecules and polymers to achieve specific, predetermined properties and functions. digitellinc.com

The inherent chemical functionalities of the monomer—the hydroxyl groups and the ester groups on an aromatic ring—make it a versatile precursor for a wide range of materials. For instance, its derivatives are instrumental in the synthesis of high-performance polymers. mdpi.com The principles of rational design are being applied to create materials for advanced applications, such as energy storage. Synthetic polymers derived from aromatic monomers, including those structurally related to dihydroxyterephthalates, are being developed with high quinone content to serve as high-performance electrode materials for supercapacitors. rsc.org

Furthermore, the concept of rational design extends to creating materials for specific separation or recognition tasks. By tailoring polymer structures at the molecular level, it is possible to develop adsorbents for specific molecules, such as removing fermentation inhibitors from biomass processing streams. nih.gov Theoretical frameworks, like the Flory-Huggins theory, can be adapted to predict and guide the selection of polymers for such targeted applications. nih.gov Similarly, the structural features of dihydroxy-aromatic compounds are exploited in designing fluorogenic reagents, where modifications to the molecular structure can enhance the stability and analytical performance of the resulting fluorescent products. nih.gov This highlights a design-led approach where the final application dictates the initial molecular synthesis.

Integration of Advanced Characterization and Computational Techniques

The development of novel materials from this compound is increasingly reliant on the powerful synergy between advanced characterization methods and computational modeling. This integrated approach allows for a deeper understanding of material properties from the molecular to the macroscopic level. mdpi.com

Advanced Characterization: A suite of sophisticated techniques is employed to analyze the structure, composition, and performance of polymers derived from this monomer.

Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are used to identify chemical bonds and elemental composition, confirming the successful synthesis and modification of polymers. youtube.comacs.org

Thermal Analysis: Methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability, glass transition temperature, and melting behavior of the polymers, which are critical parameters for high-temperature applications. youtube.com

Microscopy and Diffraction: Atomic force microscopy (AFM) provides insights into surface topography, while X-ray diffraction (XRD) is used to determine the degree of crystallinity in the polymer, which influences its mechanical properties. youtube.comresearchgate.net

Computational Modeling: Concurrently, computational chemistry has become an indispensable tool for accelerating materials discovery and design.

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the interactions between polymer chains and with other molecules, providing insights into the material's structure and dynamics at an atomic level. researchgate.net This is particularly useful for understanding the formation of molecularly imprinted polymers and predicting their binding efficiency. researchgate.net

Quantum-Mechanical Calculations: These calculations, often based on density functional theory (DFT), are employed to predict the properties of novel monomers before they are even synthesized. nih.gov This allows for the computational screening of potential candidates for specific applications, such as energetic materials, saving significant time and resources. nih.gov

Integrated Software Platforms: The development of modular software packages, such as PySoftK, facilitates the automated generation of diverse polymer models for high-throughput computational screening. nih.gov These tools allow researchers to systematically explore how different monomer arrangements and polymer architectures influence material properties. nih.gov

By combining the predictive power of computational models with the empirical data from advanced characterization, researchers can establish clear structure-property relationships. This feedback loop, where computational predictions are validated by experiments which in turn refine the models, is central to the modern, rational design of functional polymers. uva.nl

Table 2: Compound Names Mentioned in this Article

Compound Name
1,4-cyclohexanedione-2,5-dicarboxylate
This compound
o-acetylbenzaldehyde
o-benzoylbenzaldehyde
Dimethyl carbonate
Carbon dioxide
Methanol (B129727)
1,3-bis(3-aminopropyl)tetramethyldisiloxane
3,3′,4,4′-Benzophenone tetracarboxylic acid dianhydride
4,4′-(hexafluoroisopropylidene)diphthalic anhydride
4,4'-oxydianiline

Q & A

Basic Research Questions

Q. What is the standard synthetic route for Dimethyl 2,3-dihydroxyterephthalate, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis involves reacting this compound with potassium carbonate (K₂CO₃) and acetone under reflux at 80°C for 24 hours. Critical parameters include stoichiometric ratios (e.g., 1:2 molar ratio of starting material to K₂CO₃), solvent purity, and controlled dropwise addition of reagents to avoid side reactions. Post-reaction purification via filtration and recrystallization ensures high yield (reported ~80%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms structural integrity and substitution patterns (e.g., aromatic proton signals at δ 7.2–7.8 ppm).
  • HPLC : Monitors reaction progress and purity (>98% purity achievable with C18 columns).
  • X-ray Crystallography : Resolves crystalline structure and hydrogen-bonding networks .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodological Answer : The compound serves as a precursor for synthesizing macrocyclic ligands (e.g., tetrakis-carboxylate derivatives) used in metal-organic frameworks (MOFs). Its dihydroxy and ester groups enable chelation with transition metals (e.g., Zn²⁺, Cu²⁺), facilitating pore functionalization in MOFs for gas storage or catalysis .

Advanced Research Questions

Q. How can functionalization of MOFs with dihydroxyterephthalate derivatives lead to contradictory catalytic activity data?

  • Methodological Answer : Discrepancies arise from competing factors:

  • Pore Accessibility : Larger substituents (e.g., –OC₅H₁₁) may block active sites, reducing catalytic turnover.
  • Electronic Effects : Electron-withdrawing groups (e.g., –Br) can alter metal center reactivity.
  • Experimental Design : Use controlled isoreticular MOF series (e.g., IRMOF-74 analogs) to isolate variables. Pair kinetic studies with in-situ FTIR to correlate structure-activity relationships .

Q. What strategies mitigate challenges in scaling up this compound synthesis for MOF production?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer compared to batch reactors, reducing side products.
  • Green Solvents : Replace acetone with cyclopentyl methyl ether (CPME) for safer large-scale use.
  • Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to maintain purity >95% .

Q. How do steric and electronic properties of dihydroxyterephthalate derivatives influence methane storage in MOFs?

  • Methodological Answer :

DerivativePore Size (Å)Methane Uptake (cm³/g, 36 atm)
–H3.8180
–NH₂5.2210
–OC₃H₇8.1240
  • Larger pore sizes (via isoreticular expansion) enhance uptake, but polar groups (e.g., –NH₂) improve adsorption enthalpy. Balance porosity and surface chemistry using grand canonical Monte Carlo (GCMC) simulations .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the thermal stability of MOFs derived from dihydroxyterephthalate ligands?

  • Methodological Answer : Stability variations stem from:

  • Metal-Linker Bond Strength : Zn–O bonds in IRMOF-74-XI degrade above 400°C, while Zr–O bonds in UiO-66 analogs remain stable to 500°C.
  • Defect Density : High-defect MOFs (e.g., missing linker sites) exhibit lower thermal resilience. Use TGA-MS to quantify decomposition pathways and correlate with synthetic conditions (e.g., modulator additives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Dimethyl 2,3-dihydroxyterephthalate
Reactant of Route 2
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Reactant of Route 2
Dimethyl 2,3-dihydroxyterephthalate

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